molecular formula C7H14O2 B2822055 2-Methoxy-3-methylpentanal CAS No. 1864072-82-1

2-Methoxy-3-methylpentanal

Cat. No.: B2822055
CAS No.: 1864072-82-1
M. Wt: 130.187
InChI Key: RGNLXKQOCWDZPK-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpentanal is an organic compound with the molecular formula C7H14O2. It is a liquid at room temperature and is known for its distinct chemical properties. This compound is part of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. The structure of this compound includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the carbon chain, which influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methoxy-3-methylpentanoic acid.

    Reduction: It can be reduced to form 2-Methoxy-3-methylpentanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-3-methylpentanoic acid.

    Reduction: 2-Methoxy-3-methylpentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylpentanal involves its interaction with various molecular targets. The carbonyl group in the compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group. This can lead to the formation of various adducts and intermediates, which can further undergo transformations depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylbutanal: Similar structure but with a shorter carbon chain.

    2-Methoxy-3-methylhexanal: Similar structure but with a longer carbon chain.

    2-Methoxy-3-methylpropanal: Similar structure but with an even shorter carbon chain.

Uniqueness

2-Methoxy-3-methylpentanal is unique due to its specific carbon chain length and the presence of both methoxy and methyl groups. These structural features influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-methoxy-3-methylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(2)7(5-8)9-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLXKQOCWDZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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